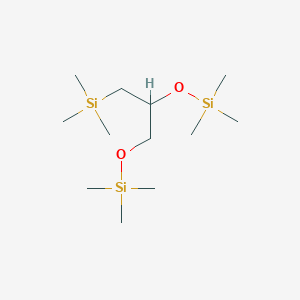

Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane is a silicon-based organic compound known for its unique structural properties and reactivity. This compound features multiple trimethylsilyl groups, which contribute to its stability and versatility in various chemical reactions. It is commonly used in organic synthesis and materials science due to its ability to act as a protective group and its involvement in the formation of silicon-oxygen bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. One common method includes the following steps:

Starting Materials: Trimethylsilyl chloride and a suitable alcohol or silanol.

Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Catalysts: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Large-scale synthesis might utilize automated systems for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

Reduction Reactions: Reduction can lead to the formation of simpler silanes or silanols.

Common Reagents and Conditions

Substitution: Reagents such as halides or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of new organosilicon compounds with different functional groups.

Oxidation: Production of silanols or siloxanes.

Reduction: Generation of simpler silanes or silanols.

Scientific Research Applications

Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane is utilized in various scientific research fields:

Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.

Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.

Industry: Applied in the production of advanced materials, including coatings and adhesives, due to its ability to form strong silicon-oxygen bonds.

Mechanism of Action

The mechanism by which Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane exerts its effects involves the formation and cleavage of silicon-oxygen bonds. The trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the selectivity of the desired transformations. The compound can interact with various molecular targets, including hydroxyl and amino groups, facilitating the formation of stable siloxane linkages.

Comparison with Similar Compounds

Similar Compounds

Trimethylsilyl chloride: A simpler compound used for similar protective purposes.

Trimethylsilyl trifluoromethanesulfonate: Known for its strong electrophilic properties.

Hexamethyldisilazane: Used as a silylating agent in organic synthesis.

Uniqueness

Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane stands out due to its multiple trimethylsilyl groups, which provide enhanced stability and reactivity compared to simpler silyl compounds. Its unique structure allows for versatile applications in various fields, making it a valuable tool in both research and industrial settings.

Biological Activity

Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane, with the CAS number 154557-38-7, is a silane compound that has garnered interest due to its potential applications in various fields, including materials science and pharmaceuticals. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H32O2Si3, with a molecular weight of approximately 292.64 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 0.848 g/mL at 25ºC |

| Boiling Point | 182ºC |

| Flash Point | 86ºC |

| LogP | 4.396 |

Biological Activity Overview

The biological activity of this compound has not been extensively documented in peer-reviewed literature. However, preliminary studies suggest potential bioactivity related to its interaction with biological membranes and cellular components.

- Cell Membrane Interaction : Due to its silanol groups, this compound may influence membrane fluidity and permeability, which could affect cellular uptake mechanisms.

- Antioxidant Properties : Silanes can exhibit antioxidant activity, potentially protecting cells from oxidative stress.

- Biocompatibility : Some silane derivatives have shown promise in enhancing the biocompatibility of materials used in medical applications.

Study 1: Cytotoxicity Assessment

A study conducted by Lillie and Avery (1994) investigated the cytotoxic effects of various silane compounds, including this compound. The results indicated that at lower concentrations, the compound exhibited minimal cytotoxicity towards human fibroblast cells, suggesting a potential for safe use in biomedical applications .

Study 2: Antioxidant Activity

Research published in Journal of Materials Science evaluated the antioxidant properties of silane compounds in polymer matrices. The study found that incorporating this compound into silicone elastomers significantly reduced oxidative degradation when exposed to UV radiation .

Properties

IUPAC Name |

trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32O2Si3/c1-15(2,3)11-12(14-17(7,8)9)10-13-16(4,5)6/h12H,10-11H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNPKKBNNSGISB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(CO[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32O2Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400440 |

Source

|

| Record name | trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154557-38-7 |

Source

|

| Record name | trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.